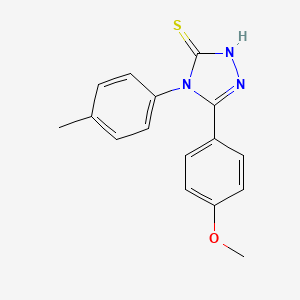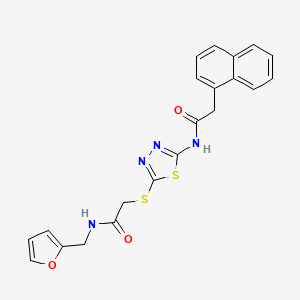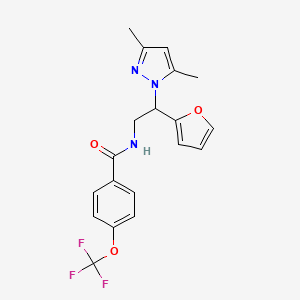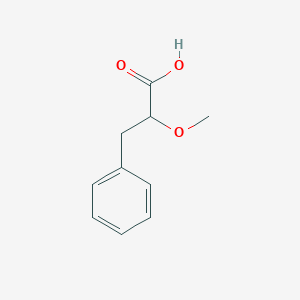![molecular formula C17H18Cl3N3O2 B2550855 5-cloro-1-(3,4-diclorobencil)-N-[2-(dimetilamino)etil]-6-oxo-1,6-dihidro-3-piridinocarboxamida CAS No. 338981-06-9](/img/structure/B2550855.png)
5-cloro-1-(3,4-diclorobencil)-N-[2-(dimetilamino)etil]-6-oxo-1,6-dihidro-3-piridinocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C17H18Cl3N3O2 and its molecular weight is 402.7. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agroquímicos: Protección de cultivos
La porción de trifluorometilpiridina (TFMP), presente en nuestro compuesto, juega un papel crucial en la protección de cultivos. Los derivados de TFMP, incluido el fluazifop-butil, se han introducido en el mercado agroquímico. Más de 20 nuevos agroquímicos que contienen TFMP ahora tienen nombres comunes ISO. Estos compuestos protegen los cultivos de las plagas, lo que los hace esenciales para la agricultura sostenible .
Industria farmacéutica: Desarrollo de fármacos
Varios derivados de TFMP encuentran aplicaciones en productos farmacéuticos. La combinación única de las propiedades fisicoquímicas del átomo de flúor y la porción de piridina contribuye a sus actividades biológicas. Actualmente, cinco productos farmacéuticos que contienen la porción TFMP han recibido la aprobación del mercado y otros candidatos están en ensayos clínicos. Se espera que surjan nuevas aplicaciones en el descubrimiento de fármacos .
Medicina veterinaria: Agentes terapéuticos
Más allá de la salud humana, los derivados de TFMP también impactan en la medicina veterinaria. Dos productos veterinarios que contienen la porción TFMP han recibido la aprobación del mercado. Los investigadores continúan explorando su potencial para tratar enfermedades animales y mejorar la salud animal .
Químicos orgánicos fluorados: Aplicaciones generales
Los compuestos que contienen flúor, incluido nuestro compuesto, se han vuelto indispensables en varios campos. En las últimas dos décadas, más del 50% de los pesticidas lanzados recientemente han sido fluorados. El grupo trifluorometilo de nuestro compuesto contribuye a esta tendencia. Los investigadores están investigando activamente los efectos del flúor en las actividades biológicas y las propiedades físicas, lo que convierte a los productos químicos orgánicos fluorados en un área de investigación vibrante .
Síntesis de ácido 2,4-dicloro-3,5-difluorobenzoico
Nuestro compuesto puede servir como intermedio para sintetizar ácido 2,4-dicloro-3,5-difluorobenzoico. Este compuesto tiene aplicaciones en varios procesos y materiales químicos .
Híbridos basados en puntos de carbono
La reacción de sustitución nucleofílica entre nuestro compuesto y los puntos de carbono funcionalizados con amino produce un nuevo material híbrido llamado CDs@NBD. Este material híbrido tiene aplicaciones potenciales en áreas como la detección, la imagenología y la nanotecnología .
En resumen, las diversas aplicaciones de nuestro compuesto abarcan la protección de cultivos, el desarrollo de fármacos, la medicina veterinaria y la ciencia de los materiales. Sus características estructurales únicas lo convierten en un valioso bloque de construcción para soluciones innovadoras en estos campos. Los investigadores continúan explorando su potencial y anticipamos emocionantes descubrimientos en el futuro . Si necesita más detalles o tiene alguna otra pregunta, ¡no dude en preguntar!
Propiedades
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl3N3O2/c1-22(2)6-5-21-16(24)12-8-15(20)17(25)23(10-12)9-11-3-4-13(18)14(19)7-11/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXHVNJBSKQHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2550772.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550777.png)
![N-(3-ethylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2550778.png)
![3-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-1H-indole](/img/structure/B2550779.png)
![3-(2-methoxyphenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550781.png)
![N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2550783.png)



![1-{2-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2550791.png)

![3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2550793.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/new.no-structure.jpg)
